![molecular formula C9H8ClNO2S B2756638 [4-(Cyanomethyl)phenyl]methanesulfonyl chloride CAS No. 1909313-18-3](/img/structure/B2756638.png)
[4-(Cyanomethyl)phenyl]methanesulfonyl chloride
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Overview
Description
“[4-(Cyanomethyl)phenyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 1909313-18-3 . It has a molecular weight of 229.69 . The IUPAC name for this compound is (4-(cyanomethyl)phenyl)methanesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H8ClNO2S/c10-14(12,13)7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“this compound” is a solid compound . The SMILES string representation is ClS(=O)(=O)Cc1ccc(cc1)C#N , which provides a simplified molecular-input line-entry system representation of the compound’s structure.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Methanesulfonyl chloride derivatives, including [4-(Cyanomethyl)phenyl]methanesulfonyl chloride, have been used in the synthesis of various heterocyclic compounds. For instance, cyanomethanesulfonyl chloride reacted with amines to produce cyanomethanesulfonamides, which were further transformed into heterocyclic sulfonamides such as pyrazoles, oxadiazoles, triazoles, and pyrimidines. These compounds were synthesized through multiple steps involving alkoxymethylidene and aminomethylidene derivatives, showcasing the versatility of methanesulfonyl chloride derivatives in organic synthesis (Winterwerber, Geiger, & Otto, 2006).
Role in Organic Synthesis
Methanesulfonyl chloride and its derivatives are pivotal in organic synthesis, serving as intermediates for sulfonylation reactions. Their utility extends to the synthesis of complex organic molecules, including multisulfonyl chlorides and their precursors. These compounds, synthesized via various reactions, are essential building blocks in the development of dendritic and other complex organic structures, highlighting the significance of methanesulfonyl chloride derivatives in advancing synthetic organic chemistry (Percec et al., 2001).
Anticancer and Anti-inflammatory Activities
Methanesulfonamide derivatives, synthesized from methanesulfonyl chloride, have been evaluated for their biological activities. Specifically, studies have investigated their anticancer and anti-inflammatory properties, demonstrating the potential of these compounds in medicinal chemistry. For example, certain methanesulfonamide derivatives exhibited anti-inflammatory activity comparable to standard drugs, suggesting their potential as therapeutic agents (Sondhi et al., 2009).
Structural and Spectroscopic Studies
The structures and interactions of methanesulfonyl chloride derivatives with various bases have been explored through spectroscopic methods. These studies provide insights into the chemical behavior of these compounds, including proton transfer mechanisms and complex formation, contributing to a deeper understanding of their reactivity and potential applications in chemical research (Binkowska et al., 2008).
Safety and Hazards
properties
IUPAC Name |
[4-(cyanomethyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2S/c10-14(12,13)7-9-3-1-8(2-4-9)5-6-11/h1-4H,5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWFXHSUPKJVLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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